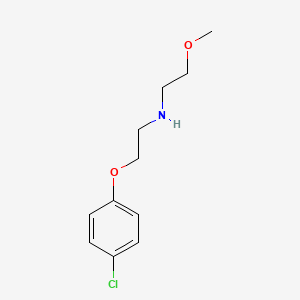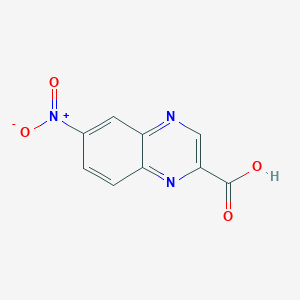
6-Nitroquinoxaline-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitroquinoxaline-2-carboxylic acid can be achieved using green chemistry principles. Various methods exist for its preparation, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline as a white crystalline powder .
Scientific Research Applications
AMPA Receptor Antagonistic Activity
6-Nitroquinoxaline-2-carboxylic acid derivatives have shown promising results in biological research, particularly in the field of neuroprotection. A study by Takano et al. (2005) focused on the design and synthesis of these derivatives, highlighting their effectiveness as alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonists. The research demonstrated that certain compounds with specific modifications exhibited high potency and selectivity for AMPA-R, along with neuroprotective efficacy both in vitro and in vivo (Takano et al., 2005).
Synthesis and Chemical Properties
The synthesis and chemical properties of 6-nitroquinoxaline-2-carboxylic acid have been a subject of study for several decades. Otomasu and Yoshida (1960) explored the nitration of quinoxalines, leading to the formation of derivatives like 2-hydroxy-6-nitroquinoxaline. This research provides insight into the chemical reactions and synthesis processes of quinoxaline derivatives (Otomasu & Yoshida, 1960).
Application in Textile Industry
A study by Rangnekar and Tagdiwala (1986) highlighted the application of 6-nitroquinoxaline derivatives in the textile industry. They synthesized 6-acetamido-2-substituted quinoxaline derivatives and evaluated them as fluorescent whiteners for polyester fibers. This research indicates the versatility of 6-nitroquinoxaline derivatives, extending beyond pharmaceuticals into material science (Rangnekar & Tagdiwala, 1986).
Antibacterial Properties
The antibacterial properties of 6-nitroquinoxaline-2-carboxylic acid derivatives have been studied extensively. For instance, a 2007 study by Al-Hiari et al. investigated new 8-nitrofluoroquinolone models, including derivatives of 6-nitroquinoxaline-2-carboxylic acid, for their potential as antibacterial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Antimycobacterial Activity
Gupta and Kaskhedikar (2011) conducted a study to understand the quantitative structure-activity relationship of 6-nitroquinolone-3-carboxylic acids. They found that specific atomic properties significantly influence the antimycobacterial activity of these compounds, providing insights for the development of new anti-tubercular agents (Gupta & Kaskhedikar, 2011).
Future Directions
properties
IUPAC Name |
6-nitroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)8-4-10-7-3-5(12(15)16)1-2-6(7)11-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYGQBDEGUYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597722 | |
| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinoxaline-2-carboxylic acid | |
CAS RN |
4244-37-5 | |
| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





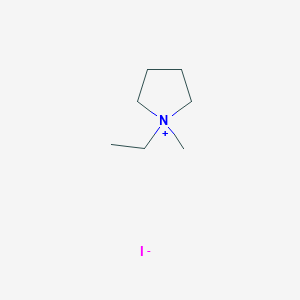
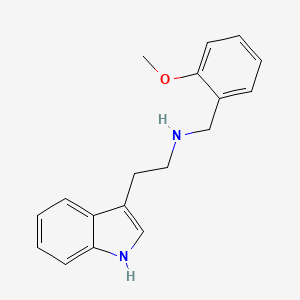
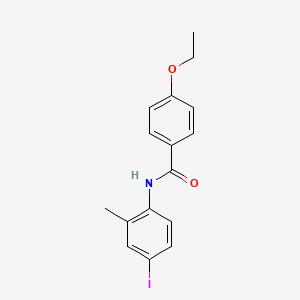

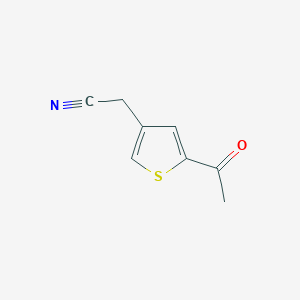

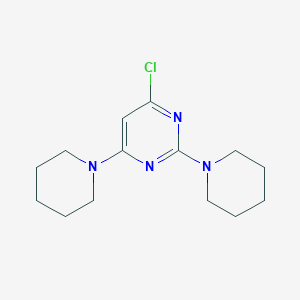
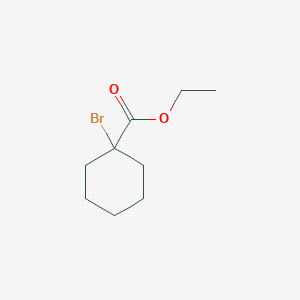


![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)
